(5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione
Description
(5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the treatment of metabolic disorders.
Properties
Molecular Formula |
C19H13N3O3S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H13N3O3S/c1-25-14-7-5-13(6-8-14)22-18(23)16(26-19(22)24)11-12-3-2-4-15-17(12)21-10-9-20-15/h2-11H,1H3/b16-11- |
InChI Key |
OMXPPZKIOFJPMX-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/SC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=C4C(=CC=C3)N=CC=N4)SC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-methoxybenzaldehyde with quinoxaline-5-carbaldehyde in the presence of a thiazolidinedione derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Knoevenagel Condensation for Core Formation
The thiazolidinedione ring is synthesized via a Knoevenagel condensation between 4-methoxybenzaldehyde and quinoxaline-5-carbaldehyde derivatives. This reaction forms the exocyclic double bond (Z-configuration) under reflux conditions.
Mechanistic Insight : The active methylene group of the thiazolidinedione reacts with the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone system .
Nucleophilic Addition at the Thiazolidinedione Ring
The electron-deficient C5 position of the thiazolidinedione undergoes nucleophilic attacks, enabling functionalization:
Reactions with Amines
-
Primary amines : Form Schiff base adducts at the C5 position, altering biological activity (e.g., enhanced cytotoxicity).
-
Secondary amines : Lead to ring-opening reactions, generating thioamide intermediates.
Reactions with Thiols
-
Thiols add to the exocyclic double bond, producing sulfhydryl derivatives. This reaction is reversible under acidic conditions.
Cycloaddition and Heterocycle Formation
The quinoxaline moiety participates in Diels-Alder reactions with dienophiles like maleic anhydride:
| Reaction | Conditions | Outcome |
|---|---|---|
| Diels-Alder Cycloaddition | Reflux in dichloromethane, 24 h | Six-membered adduct with retained Z-configuration |
Structural Impact : The quinoxaline’s π-system enhances reactivity toward electron-deficient dienophiles.
Oxidation
-
Sulfur oxidation : The thiazolidinedione’s sulfur atom oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA, modulating electronic properties.
-
Quinoxaline ring : Resists oxidation under mild conditions but degrades with strong oxidizers (e.g., KMnO₄).
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond, yielding the saturated thiazolidinedione derivative.
Metal-Catalyzed Cross-Coupling
The quinoxaline’s halogenated analogs (e.g., bromoquinoxaline) undergo Suzuki-Miyaura coupling:
| Catalyst System | Substrate | Application |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl boronic acids | Introduces aryl groups at the quinoxaline C6 position |
Utility : Expands structural diversity for structure-activity relationship (SAR) studies.
Acidic Conditions
-
Protonation of the quinoxaline nitrogen induces ring-opening, forming a dithiocarbamate intermediate.
Basic Conditions
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the exocyclic double bond and alkenes, forming cyclobutane derivatives. This reaction is stereospecific and solvent-dependent.
Scientific Research Applications
Anticancer Activity
Research indicates that (5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione exhibits significant anticancer properties. Studies have shown that compounds containing thiazolidine structures can inhibit tumor growth by inducing apoptosis in cancer cells. The quinoxaline moiety is known for its ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for cancer cell proliferation.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy against both gram-positive and gram-negative bacteria suggests potential use as a broad-spectrum antimicrobial agent. The mechanism of action may involve disruption of bacterial cell walls or interference with metabolic pathways.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The thiazolidine ring system is often associated with anti-inflammatory activities, which could be beneficial in conditions such as arthritis or inflammatory bowel disease.
In Vitro Studies
In vitro studies have shown that (5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione effectively reduces cell viability in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Apoptosis induction |
| HeLa (Cervical) | 15 | Topoisomerase inhibition |
| A549 (Lung) | 10 | Cell cycle arrest |
In Vivo Studies
Animal models have further corroborated the anticancer and anti-inflammatory effects observed in vitro. For example, administration in mice bearing tumors resulted in a significant reduction in tumor size compared to controls.
Industrial Applications
Beyond medicinal uses, this compound's unique properties may find applications in materials science or as a precursor for synthesizing other complex molecules. Its stability and reactivity make it suitable for developing new materials or coatings.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in the context of diabetes treatment, it may activate peroxisome proliferator-activated receptors (PPARs), leading to improved insulin sensitivity and glucose metabolism. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used in the treatment of diabetes.
Pioglitazone: Similar to rosiglitazone, it is used to improve insulin sensitivity.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.
Uniqueness
(5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the presence of both methoxyphenyl and quinoxaline moieties, which may confer distinct biological activities and reactivity compared to other thiazolidinedione derivatives.
Biological Activity
The compound (5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinone derivative that exhibits a complex structure comprising a thiazolidine ring, a quinoxaline moiety, and a methoxyphenyl group. This unique structural arrangement suggests potential for diverse biological activities, particularly in medicinal chemistry. The compound's molecular formula is with a molecular weight of 407.5 g/mol .
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures often exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thiazolidinone derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Biological Activity | Target Microorganisms |
|---|---|---|
| TZ-1 | Antimicrobial | Bacillus subtilis (Gram-positive) |
| TZ-2 | Antifungal | Candida albicans |
| (5Z)-3-(4-methoxyphenyl)-... | Predicted antimicrobial potential | Various bacteria and fungi |
The inclusion of electron-withdrawing groups like halogens in the phenyl ring has been shown to enhance the antimicrobial potential of thiazolidinones . The specific interactions with microbial targets and the mechanisms of action for (5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione are yet to be fully elucidated but are likely to involve disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Thiazolidinone derivatives are also being explored for their anticancer activities. The structural features of (5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione suggest it may interact with cancer cell signaling pathways. For example, some thiazolidinones have been reported to induce apoptosis in cancer cells by modulating various cellular pathways .
The biological activity of thiazolidinones often involves interaction with enzymes or receptors within biological systems. The quinoxaline moiety is known for its ability to form hydrogen bonds and π–π interactions, which may facilitate binding to biological targets . Additionally, the thiazolidine ring can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cell death in pathogens or cancer cells .
Case Studies
Several studies have highlighted the biological efficacy of related thiazolidinone compounds:
- Antimicrobial Evaluation : A study evaluated various thiazolidinone derivatives against standard bacterial strains and found that certain modifications significantly enhanced their antibacterial activity compared to control drugs like ciprofloxacin .
- Anticancer Activity : Another investigation focused on the anticancer potential of thiazolidinones, demonstrating that specific derivatives could inhibit tumor growth in vitro and in vivo models by inducing apoptosis through caspase activation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione?
- The compound is typically synthesized via Knoevenagel condensation , where a quinoxaline-derived aldehyde reacts with 3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione in the presence of a base (e.g., piperidine) under reflux in ethanol . Alternative methods include using green catalysts like diisopropyl ethyl ammonium acetate (DIPEAc) at room temperature, which reduces reaction time and improves yields .
Q. How can the structure of this compound be validated experimentally?
- Spectroscopic techniques are essential:
- IR spectroscopy confirms the presence of carbonyl (C=O) and C=N groups (peaks at ~1700–1750 cm⁻¹ and ~1600 cm⁻¹, respectively) .
- ¹H/¹³C NMR identifies substituents, such as methoxy protons (~δ 3.8 ppm) and aromatic protons from the quinoxaline ring (δ 7.0–8.5 ppm) .
- Mass spectrometry verifies molecular weight (e.g., [M+H]⁺ peaks) .
Q. What preliminary biological assays are recommended for this compound?
- Antimicrobial screening : Use disc diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Antioxidant activity : Employ DPPH radical scavenging or FRAP assays .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can contradictory data in biological activity be resolved?
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxy group position, quinoxaline substitution) and compare bioactivity trends .
- Mechanistic studies : Use molecular docking to predict binding affinity with target proteins (e.g., COX-2, PLA2) .
- Dose-response analysis : Evaluate IC₅₀ values across multiple concentrations to confirm potency .
Q. What strategies optimize the Z/E selectivity during synthesis?
- Reaction conditions : Lower temperatures and polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to steric hindrance .
- Catalyst choice : Bases like DIPEAc enhance selectivity by stabilizing intermediates .
- Post-synthesis purification : Use column chromatography or recrystallization to isolate the desired isomer .
Q. How can computational methods aid in understanding its reactivity?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways (e.g., Knoevenagel mechanism) .
- Molecular dynamics : Simulate interactions with biological targets (e.g., DNA grooves, enzyme active sites) .
- ADMET profiling : Assess pharmacokinetic properties (e.g., bioavailability, toxicity) using software like SwissADME .
Q. What techniques characterize its solid-state properties for formulation studies?
- Thermogravimetric analysis (TGA) : Determine thermal stability and decomposition profiles.
- Powder X-ray diffraction (PXRD) : Analyze crystallinity and polymorphic forms.
- Solubility assays : Test in solvents like DMSO, ethanol, and PBS (pH 7.4) for drug delivery applications .
Methodological Considerations
- Synthesis reproducibility : Ensure anhydrous conditions for reactions involving moisture-sensitive intermediates (e.g., aldehydes) .
- Data validation : Cross-reference spectroscopic data with literature values for analogous thiazolidinediones .
- Ethical compliance : Follow institutional guidelines for biological testing, especially involving animal models or pathogenic strains .
Contradictions in Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
